molecular formula C15H14N4OS B2864111 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one CAS No. 696634-04-5

2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one

Cat. No.: B2864111
CAS No.: 696634-04-5
M. Wt: 298.36
InChI Key: WZLYBYPIHAPJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C15H14N4OS and its molecular weight is 298.36. The purity is usually 95%.
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Biological Activity

The compound 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by data tables and findings from various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H14N4S\text{C}_{13}\text{H}_{14}\text{N}_4\text{S}

This structure includes a quinazolinone core linked to a thioether moiety derived from 4,6-dimethylpyrimidine.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Recent studies indicate that This compound exhibits significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
PC310
MCF-710
HT-2912

These values indicate that the compound effectively inhibits cell growth in a dose-dependent manner, with the lowest IC50 values observed in prostate cancer (PC3) cells.

The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific kinases and enzymes associated with cancer progression. Studies have shown that it can stabilize certain kinases, leading to altered signaling pathways that promote apoptosis in cancer cells.

Table 2: Kinase Interaction Profiles

CompoundKinase TargetΔTm (°C)Reference
Compound ADAPK34.1
Compound BMST33.0
Compound CDYRK1A5.0

Antimicrobial Activity

In addition to its anticancer properties, This compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness against bacterial strains makes it a candidate for further development as an antibiotic agent.

Study Findings

Research indicates that quinazolinone derivatives can exhibit both antibacterial and antifungal properties. For example, the compound was tested against common bacterial strains and showed significant inhibitory effects.

Table 3: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Study on Prostate Cancer : A study demonstrated that treatment with This compound led to a significant reduction in tumor size in xenograft models.
  • Combination Therapy : The compound has been evaluated in combination with traditional chemotherapeutics, showing enhanced efficacy and reduced side effects compared to monotherapy.

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-9-7-10(2)17-15(16-9)21-8-13-18-12-6-4-3-5-11(12)14(20)19-13/h3-7H,8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLYBYPIHAPJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NC3=CC=CC=C3C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.